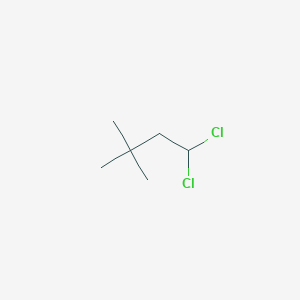

1,1-Dichloro-3,3-dimethylbutane

Description

The exact mass of the compound 1,1-Dichloro-3,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76601. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dichloro-3,3-dimethylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloro-3,3-dimethylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRPQFOUUPCTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210210 | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-96-7 | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6130-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-3,3-DIMETHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XE8UK3HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Thermodynamic Stability and Kinetics of 1,1-Dichloro-3,3-dimethylbutane

This guide provides a comprehensive technical overview of the thermodynamic stability and kinetic behavior of 1,1-dichloro-3,3-dimethylbutane. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the physicochemical properties of halogenated alkanes. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the compound's behavior, offering insights into experimental design and data interpretation.

Introduction

1,1-Dichloro-3,3-dimethylbutane, a geminal dihalide, presents an interesting case study in the interplay of steric hindrance and electronic effects on molecular stability and reactivity. Its neopentyl-like structure, with a bulky tert-butyl group adjacent to the dichloromethyl group, profoundly influences its conformational preferences and the kinetics of its reactions. Understanding these properties is crucial for its potential application as a synthetic intermediate and for predicting its behavior in various chemical environments.

Molecular Structure and Conformational Analysis

The thermodynamic stability of 1,1-dichloro-3,3-dimethylbutane is intrinsically linked to its three-dimensional structure and the relative energies of its conformers. The molecule has two primary rotatable bonds that determine its overall shape: the C1-C2 bond and the C2-C3 bond.

It has been noted that 1,1-dichloro-3,3-dimethylbutane can exist in two primary, spectroscopically distinguishable conformations: one with C_s symmetry and another with C_1 symmetry[1]. The C_s conformer is characterized by a plane of symmetry that bisects the molecule, while the C_1 conformer is asymmetric. The relative populations of these conformers at a given temperature are dictated by their respective Gibbs free energies.

The bulky tert-butyl group significantly restricts rotation around the C2-C3 bond, leading to a high rotational barrier. This steric hindrance is a dominant factor in determining the most stable conformation, which is generally the one that minimizes the repulsive interactions between the chlorine atoms and the methyl groups of the tert-butyl moiety.

Experimental Protocol for Conformational Analysis

A common experimental approach to determine the conformational isomers and their relative energies is through variable-temperature NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of 1,1-dichloro-3,3-dimethylbutane is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to the freezing point of the solvent.

-

Data Analysis: At lower temperatures, the interconversion between conformers slows down, potentially allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to calculate the equilibrium constant (K) at each temperature.

-

Thermodynamic Parameters: A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

Computational Approach to Conformational Analysis

Computational chemistry provides a powerful tool for predicting the structures and relative energies of conformers.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for computational conformational analysis.

Thermodynamic Stability

For comparison, the standard enthalpy of formation for the less sterically hindered 1,1-dichloroethane is approximately -163.73 ± 0.48 kJ/mol[2]. It is expected that the enthalpy of formation of 1,1-dichloro-3,3-dimethylbutane will also be negative, indicating an exothermic formation from its constituent elements in their standard states.

Table 1: Physical and Computed Properties of 1,1-Dichloro-3,3-dimethylbutane

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | [3][4][5][6] |

| Molecular Weight | 155.07 g/mol | [5][6] |

| Boiling Point | 146-148 °C | [3] |

| Melting Point | -56 °C | [3] |

| Density | 1.027 g/mL at 25 °C | [3] |

| XLogP3 | 3.7 | [4] |

Kinetic Behavior: Reactivity and Decomposition

The kinetic stability of 1,1-dichloro-3,3-dimethylbutane is largely dictated by the high activation energies required to overcome the steric hindrance of the tert-butyl group. The primary reactions of interest for this class of compounds are nucleophilic substitution and elimination (dehydrochlorination).

Nucleophilic Substitution

Due to the extreme steric hindrance at the carbon adjacent to the dichloromethyl group (the β-carbon), bimolecular nucleophilic substitution (S_N2) reactions are highly disfavored[1]. The bulky tert-butyl group effectively blocks the backside attack required for an S_N2 mechanism.

Unimolecular nucleophilic substitution (S_N1) is also unlikely to be a major pathway. While the formation of a primary carbocation is generally unfavorable, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon would further destabilize any potential carbocation intermediate.

Elimination (Dehydrochlorination)

Elimination of hydrogen chloride (HCl) is a more plausible reaction pathway, particularly at elevated temperatures or in the presence of a strong base. The pyrolysis of similar dichloroalkanes, such as 1,1-dichlorobutane, has been shown to proceed via a unimolecular elimination mechanism to yield a mixture of chloroalkenes[7].

For 1,1-dichloro-3,3-dimethylbutane, dehydrochlorination would likely lead to the formation of 1,1-dichloro-3,3-dimethylbut-1-ene.

Caption: Proposed dehydrochlorination of 1,1-dichloro-3,3-dimethylbutane.

The kinetics of such a reaction would be expected to follow first-order kinetics, with the rate-determining step being the C-H or C-Cl bond cleavage. The activation energy for this process is expected to be significant due to the strength of these bonds.

Experimental Protocol for Studying Decomposition Kinetics

Thermogravimetric analysis (TGA) is a suitable technique for investigating the thermal decomposition kinetics of 1,1-dichloro-3,3-dimethylbutane.

Step-by-Step TGA Methodology:

-

Sample Preparation: A small, precisely weighed sample of the compound is placed in a TGA pan.

-

TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) can be used to determine the onset of decomposition and the temperature at which the rate of mass loss is at a maximum.

-

Kinetic Modeling: Isothermal TGA experiments at different temperatures can be performed to determine the rate constants. The activation energy (E_a) and pre-exponential factor (A) can then be calculated using the Arrhenius equation by plotting ln(k) vs. 1/T.

Synthesis of 1,1-Dichloro-3,3-dimethylbutane

One reported method for the synthesis of 1,1-dichloro-3,3-dimethylbutane involves the addition of chloro-tert-butane to vinyl chloride[8].

Another general approach for the synthesis of 1,1-dichloroalkanes is the reaction of an aldehyde with a chlorinating agent. For 1,1-dichloro-3,3-dimethylbutane, this would involve the reaction of 3,3-dimethylbutanal with a reagent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Illustrative Synthetic Protocol (from Aldehyde):

-

Reaction Setup: A solution of 3,3-dimethylbutanal in an inert solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Addition of Chlorinating Agent: Phosphorus pentachloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is quenched by carefully pouring it onto crushed ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure 1,1-dichloro-3,3-dimethylbutane.

Conclusion

The thermodynamic and kinetic properties of 1,1-dichloro-3,3-dimethylbutane are dominated by the steric influence of its tert-butyl group. This leads to a high barrier to rotation and a pronounced resistance to bimolecular nucleophilic substitution reactions. While specific experimental thermodynamic data are limited, the principles outlined in this guide, along with the detailed experimental and computational protocols, provide a robust framework for researchers to investigate and understand the behavior of this and similar sterically hindered halogenated alkanes. Future work should focus on obtaining precise experimental data for its thermodynamic properties and a detailed kinetic analysis of its decomposition pathways to further validate and refine the theoretical predictions presented herein.

References

- Google Patents. Process for the manufacture of 1,2-dichloro-3,3-dimethylbut-1-ene. EP0010855A1.

-

ResearchGate. Reaction pathways for DMC pyrolysis at approximately 50% fuel consumed... Available at: [Link]

-

LookChem. 1,1-Dichloro-3,3-dimethylbutane. Available at: [Link]

-

Active Thermochemical Tables. 1,1-Dichloroethane Enthalpy of Formation. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,1-dichloroalkanes. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. Gas-phase pyrolyses of 1,1-dichlorobutane and 1,1-dichloropropane. (1969). Available at: [Link]

-

Journal of the Chemical Society (Resumed). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part I. Induced dehydrochlorination. (1949). Available at: [Link]

-

Journal of the Chemical Society (Resumed). The kinetics of the dehydrochlorination of substituted hydrocarbons. Part III. The mechanisms of the thermal decompositions of ethyl chloride and of 1 : 1-dichloroethane. (1949). Available at: [Link]

-

PubChem. 1,1-Dichloro-3,3-dimethylbutane. Available at: [Link]

-

gsrs. 1,1-DICHLORO-3,3-DIMETHYLBUTANE. Available at: [Link]

-

ResearchGate. Simulation and Experimental Study on Mechanism and Kinetics of 1,1,2-trichloroethane Dehydrochlorination Reaction | Request PDF. Available at: [Link]

-

MDPI. Unraveling the Kinetics and Mechanism of Ethane Chlorination in the Gas Phase. (2025). Available at: [Link]

-

NIST. Butane, 1,1-dichloro-3-methyl-. Available at: [Link]

-

Stenutz. 1,1-dichloro-3-methylbutane. Available at: [Link]

-

PubMed. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Available at: [Link]

-

PMC. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Structural aspects and conformational analysis of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane. (1979). Available at: [Link]

-

OSTI.gov. Kinetics and mechanism of the dehydrochlorination of 3,4-dichloro-1-butene under phase transfer catalysis conditions. (1989). Available at: [Link]

-

DSpace@MIT. Detailed Reaction Mechanism for 350-400 C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. Available at: [Link]

-

Cheméo. Chemical Properties of Ethane, 1,1-dichloro- (CAS 75-34-3). Available at: [Link]

-

PMC. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept ... (2024). Available at: [Link]

-

ResearchGate. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. (2023). Available at: [Link]

-

PubChem. 1,1-Dichloro-3,3-dimethyl-2-butanol. Available at: [Link]

Sources

- 1. 1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. atct.anl.gov [atct.anl.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Femtosecond gas phase electron diffraction with MeV electrons - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. Synergistic catalysis of chloroalkane dehydrochlorination with acetylene hydrochlorination by immobilized ionic liquid–metal ion co-catalysts: a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. 1,1-Dichloro-3,3-dimethylbutane | 6130-96-7 | Benchchem [benchchem.com]

- 8. atct.anl.gov [atct.anl.gov]

Technical Whitepaper: Structural Profiling and Synthetic Applications of 1,1-Dichloro-3,3-dimethylbutane

Executive Summary

In the landscape of advanced organic synthesis, geminal dichlorides serve as vital bridging intermediates between simple aliphatic precursors and complex active pharmaceutical ingredients (APIs). 1,1-Dichloro-3,3-dimethylbutane (1,1-DDB) is a highly specialized halogenated hydrocarbon characterized by its terminal dichloride moiety and a sterically demanding tert-butyl tail.

This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and validated synthetic workflows for 1,1-DDB. For drug development professionals, understanding the reactivity of this molecule is critical, as it is the primary precursor for 3,3-dimethyl-1-butyne (tert-butylacetylene)—a fundamental building block in the synthesis of the blockbuster allylamine antifungal drug, Terbinafine [1].

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 1,1-DDB consists of a neohexyl (3,3-dimethylbutane) backbone with two chlorine atoms substituted at the primary C1 position. The presence of the massive tert-butyl group at C3 dictates the molecule's conformational landscape, forcing the carbon chain into a staggered conformation to minimize steric strain.

The[2], derived from its formula C6H12Cl2 . The geminal nature of the halogens at C1 makes this carbon highly electrophilic, while the adjacent C2 protons are slightly shielded but kinetically accessible for elimination reactions.

Quantitative Data Summaries

Table 1: Core Chemical Identifiers

| Descriptor | Value |

|---|---|

| IUPAC Name | 1,1-dichloro-3,3-dimethylbutane |

| CAS Registry Number | 6130-96-7 |

| Molecular Formula | C6H12Cl2 |

| Canonical SMILES | CC(C)(C)CC(Cl)Cl |

| InChIKey | BLRPQFOUUPCTED-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Analytical Significance |

|---|---|---|

| Molecular Weight | 155.06 g/mol [2] | Confirms mass spec base peak (M+ 154/156 isotope pattern). |

| Boiling Point | 146 – 149 °C[3] | Allows for purification via fractional distillation. |

| Density (25 °C) | 1.027 g/mL[4] | Slightly denser than water; forms the bottom layer in aqueous workups. |

| XLogP3 | 3.7[2] | Highly lipophilic; requires non-polar solvents for extraction. |

| Kovats Retention Index | 871[5] | Standard reference for Gas Chromatography (GC) identification. |

Mechanistic Synthesis & Pathway Integration

Direct radical chlorination of neohexane yields an uncontrollable mixture of isomers. To achieve absolute regiocontrol at the C1 position, 1,1-DDB is synthesized via a multi-step pathway starting from 1-chloro-3,3-dimethylbutane.

As outlined in[6], the starting material undergoes a Kornblum-type oxidation using Dimethyl Sulfoxide (DMSO) to yield 3,3-dimethylbutanal. This aldehyde intermediate is then subjected to gem-dichlorination using Phosphorus pentachloride ( PCl5 ) to yield the target 1,1-DDB scaffold.

Fig 1. Synthetic workflow from aliphatic precursor to Terbinafine via 1,1-DDB.

Application in Drug Development: The Terbinafine Precursor

For pharmaceutical scientists, 1,1-DDB is rarely the final product. Its primary value lies in its conversion to 3,3-dimethyl-1-butyne , the terminal alkyne required to synthesize Terbinafine[1]. This conversion is achieved via a double E2 dehydrohalogenation .

The reaction requires a highly potent base (typically Sodamide, NaNH2 ) because the first elimination yields a vinyl chloride intermediate, which is notoriously unreactive. The strong base overcomes the high activation energy required to abstract the vinylic proton, driving the formation of the alkyne triple bond.

Fig 2. Mechanistic logic and kinetic stages of the double E2 dehydrohalogenation.

Validated Experimental Protocols

The following protocols are designed with self-validating checkpoints to ensure reproducibility and high yield.

Protocol A: Geminal Dichlorination of 3,3-Dimethylbutanal

Objective: Synthesize 1,1-DDB from the aldehyde precursor.

-

Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser connected to an HCl gas trap.

-

Reagent Loading: Add 0.1 mol of PCl5 to 150 mL of anhydrous Dichloromethane (DCM).

-

Causality: DCM is selected to maintain a homogenous reaction mixture and effectively dissipate the exothermic heat generated during the reaction.

-

-

Addition: Cool the suspension to 0 °C. Dropwise, add 0.1 mol of 3,3-dimethylbutanal over 30 minutes.

-

Causality: Strict temperature control suppresses unwanted alpha-chlorination of the aldehyde, ensuring high regioselectivity at C1.

-

-

Self-Validation Checkpoint: PCl5 is a solid, but as it reacts, it converts into POCl3 (a liquid). The reaction is complete when the suspension transitions into a completely clear, homogenous liquid phase and HCl gas evolution ceases.

-

Workup: Quench the mixture slowly over crushed ice. Extract the organic layer, wash with saturated NaHCO3 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Double Dehydrohalogenation to tert-Butylacetylene

Objective: Convert 1,1-DDB into the Terbinafine alkyne precursor.

-

Preparation: In a flame-dried flask under inert Argon, condense 100 mL of anhydrous liquid ammonia at -33 °C.

-

Base Generation: Add 0.25 mol of Sodium metal in small chunks, followed by a catalytic amount of FeCl3 to generate Sodamide ( NaNH2 ).

-

Causality: Liquid ammonia stabilizes the highly reactive NaNH2 and provides an optimal low-temperature reflux environment to prevent the resulting alkyne from polymerizing.

-

-

Elimination Event: Slowly add 0.1 mol of 1,1-DDB. The mixture will vigorously reflux (ammonia boiling).

-

Self-Validation Checkpoint: The system self-validates when the initial deep blue color (characteristic of solvated electrons from dissolving metal) transitions to a clear/white suspension, indicating complete consumption of the base by the substrate.

-

Isolation: Neutralize with solid NH4Cl , allow the ammonia to evaporate, and isolate the product via simple distillation. tert-Butylacetylene boils precisely at 38 °C; collecting the distillate at this exact temperature confirms successful double elimination.

Analytical Signatures for Quality Control

To verify the structural integrity of the synthesized 1,1-dichloro-3,3-dimethylbutane, cross-reference the product against these theoretical and empirical analytical signatures:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The compound will elute with a [5] on a standard non-polar column. The mass spectrum will show a distinct isotopic cluster at m/z 154, 156, and 158 (in a 9:6:1 ratio), characteristic of a molecule containing two chlorine atoms.

-

1 H NMR Prediction (400 MHz, CDCl3 ):

-

δ 5.85 ppm (triplet, 1H, J = 6.5 Hz): The highly deshielded C1 proton adjacent to two chlorines.

-

δ 2.20 ppm (doublet, 2H, J = 6.5 Hz): The C2 methylene protons, split by the adjacent C1 proton.

-

δ 1.05 ppm (singlet, 9H): The massive, equivalent proton signal from the tert-butyl group at C3.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 80212, 1,1-Dichloro-3,3-dimethylbutane". PubChem. Available at:[Link]

-

National Institute of Standards and Technology. "Butane, 1,1-dichloro-3,3-dimethyl-". NIST Chemistry WebBook. Available at:[Link]

- Google Patents. "WO1999059951A1 - Synthesis and purification of 3,3-dimethylbutyraldehyde via oxidation of 1-chloro-3, 3-dimethylbutane with dimethyl sulfoxide". Google Patents.

-

HanHong Group. "1-二氯-3,3-二甲基丁烷-卤化反应 (1,1-Dichloro-3,3-dimethylbutane Halogenation Reaction)". HanHong Group Technical Database. Available at: [Link]

-

Chemeo. "Chemical Properties of Butane, 1,1-dichloro-3,3-dimethyl- (CAS 6130-96-7)". Chemeo Database. Available at:[Link]

Sources

- 1. 1ï¼1-äºæ°¯-3ï¼3-äºç²åºä¸ç·-å¤åååº-ç鸿ç§æ [hanhonggroup.com]

- 2. 1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butane, 1,1-dichloro-3,3-dimethyl- (CAS 6130-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. lookchem.com [lookchem.com]

- 5. Butane, 1,1-dichloro-3,3-dimethyl- [webbook.nist.gov]

- 6. WO1999059951A1 - Synthesis and purification of 3,3-dimethylbutyraldehyde via oxidation of 1-chloro-3, 3-dimethylbutane with dimethyl sulfoxide - Google Patents [patents.google.com]

Physicochemical Profiling and Synthetic Workflows for 1,1-Dichloro-3,3-dimethylbutane

Executive Overview

1,1-Dichloro-3,3-dimethylbutane (CAS 6130-96-7) is a sterically hindered geminal dichloride utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous analysis of its physicochemical properties—specifically its boiling point, melting point, and density—and to establish self-validating laboratory protocols for its purification and characterization.

Physicochemical Causality and Data Profiling

Understanding the physical properties of 1,1-dichloro-3,3-dimethylbutane requires analyzing its molecular architecture: a bulky tert-butyl group coupled to a gem-dichloro terminus. The interplay between steric hindrance and dipole moments dictates its behavior in the laboratory.

-

Boiling Point (146–148 °C) : The strong dipole moment generated by the two electronegative chlorine atoms significantly increases intermolecular forces compared to its hydrocarbon analogs, driving the boiling point to the 146–148 °C range ()[1].

-

Melting Point (-56 °C) : Despite a relatively high molecular weight (155.07 g/mol ), the extreme steric bulk of the tert-butyl group disrupts efficient crystal lattice packing. This structural asymmetry results in a deeply depressed melting point of -56 °C ()[2].

-

Density (1.027 g/mL at 25 °C) : The incorporation of two heavy halogens pushes the specific gravity just above that of water at 1.027 g/mL (). This is a critical parameter for biphasic reaction workups, as the organic layer will invert and become the bottom phase depending on the aqueous co-solvent used.

Table 1: Quantitative Physicochemical Profile

| Property | Value | Causality / Implication |

| Boiling Point | 146–148 °C | Strong dipole-dipole interactions from the gem-dichloride dictate high-temperature fractional distillation parameters[3]. |

| Melting Point | -56 °C | Steric bulk of the tert-butyl group disrupts lattice packing, ensuring a liquid state under cryogenic reaction conditions[4]. |

| Density | 1.027 g/mL (25 °C) | Heavy halogen incorporation pushes specific gravity above water, forming the lower organic layer in aqueous biphasic systems[2]. |

| Molecular Weight | 155.07 g/mol | Essential for precise stoichiometric calculations in cross-coupling methodologies[5]. |

Self-Validating Experimental Protocols

In pharmaceutical development, protocols must not only isolate the compound but inherently validate its integrity. The following workflows are designed as closed-loop, self-validating systems to ensure absolute confidence in the API precursor.

Protocol 1: High-Resolution Fractional Distillation

-

Objective: Isolate 1,1-dichloro-3,3-dimethylbutane from mono-chlorinated or elimination byproducts.

-

Causality: Commercial synthesis often leaves trace impurities. Because the boiling point is strictly 146–148 °C, a Vigreux column is required to provide sufficient theoretical plates to resolve these close-boiling impurities.

-

Methodology:

-

Charge a round-bottom flask with crude 1,1-dichloro-3,3-dimethylbutane and inert anti-bumping granules.

-

Equip a 20 cm Vigreux column, a distillation head, and a water-cooled condenser.

-

Apply a controlled heating mantle. Discard the initial forerun (eluting <145 °C), which contains lower-boiling elimination products (e.g., 3,3-dimethyl-1-butene).

-

Collect the main fraction strictly between 146.0 °C and 148.0 °C.

-

Self-Validation Step: Perform GC-FID on the main fraction. A single peak >99% AUC validates the thermodynamic separation and confirms the absence of thermal degradation.

-

Protocol 2: Pycnometric Density Verification

-

Objective: Confirm the identity and purity of the distillate via specific gravity.

-

Causality: Density is highly sensitive to the presence of lighter hydrocarbon impurities. Strict thermal control is mandatory because organic liquids exhibit significant volumetric expansion coefficients.

-

Methodology:

-

Calibration: Clean, dry, and weigh a 10 mL Gay-Lussac pycnometer. Fill with HPLC-grade water, equilibrate in a 25.0 °C water bath for 15 minutes, and weigh to determine the exact internal volume.

-

Measurement: Empty and dry the pycnometer. Fill with the distilled 1,1-dichloro-3,3-dimethylbutane.

-

Equilibrate again at exactly 25.0 °C. Cap the pycnometer, wipe excess liquid from the capillary, and record the mass.

-

Self-Validation Step: Calculate the density ($ \rho = m/V $). The system is validated if the result falls strictly within the 1.026–1.028 g/mL specification window, confirming the absence of low-density alkane impurities.

-

Synthetic Utility and Mechanistic Workflows

Beyond basic profiling, 1,1-dichloro-3,3-dimethylbutane is leveraged in advanced catalytic frameworks. For example, it undergoes radical-initiated processes in Ni-catalyzed cross-coupling reactions with Grignard reagents (e.g., nBuMgCl) ()[6]. The extreme steric hindrance of the tert-butyl group directs the regioselectivity of the radical intermediate, preventing unwanted side reactions and allowing for orthogonal functionalization in complex drug scaffolds.

Fig 1. Self-validating purification and QC workflow for 1,1-dichloro-3,3-dimethylbutane.

References

-

"1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212 - PubChem", PubChem. URL: [Link]

-

"Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides", ResearchGate. URL: [Link]

Sources

Whitepaper: An In-depth Technical Guide to the Electron Density Distribution in 1,1-dichloro-3,3-dimethylbutane

Abstract: The distribution of electrons within a molecule is a fundamental determinant of its physical properties and chemical reactivity. This guide provides a comprehensive technical analysis of the electron density distribution in 1,1-dichloro-3,3-dimethylbutane. We explore the intricate interplay between the powerful inductive effects of the geminal dichloro substituents and the significant steric and electronic influence of the tert-butyl group. This document outlines both a robust computational framework using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), as well as the gold-standard experimental validation using high-resolution X-ray diffraction. The methodologies, data interpretation, and expected outcomes are detailed for researchers, scientists, and professionals in drug development and materials science, offering a complete protocol for characterizing this and similar halogenated organic molecules.

Introduction: The Significance of Electron Distribution

The molecular structure of 1,1-dichloro-3,3-dimethylbutane presents a fascinating case study in physical organic chemistry.[1][2][3] It combines two key features at opposite ends of a short alkyl chain: a geminal dichloride group and a bulky tert-butyl group. The chlorine atoms are highly electronegative and act as strong electron-withdrawing groups, polarizing the C-Cl bonds and influencing the surrounding electronic environment.[4][5] Conversely, the tert-butyl group is known for its significant steric hindrance and its electron-donating inductive effect.[6][7][8]

Understanding the precise topography of the electron density—the probability of finding an electron at any given point in space—is crucial. This distribution dictates a molecule's electrostatic potential, bond polarity, atomic charges, and ultimately, its reactivity towards other species. For drug development professionals, mapping electron density helps predict sites for metabolic attack, receptor binding interactions, and overall bioavailability. For materials scientists, it informs how molecules will pack in a crystal lattice and what kinds of intermolecular interactions will dominate.

This guide provides a dual-pronged approach to elucidating the electron density landscape of 1,1-dichloro-3,3-dimethylbutane: a primary in silico investigation using state-of-the-art computational methods, and a secondary, validation-focused description of the benchmark experimental technique.

Theoretical & Methodological Foundation

2.1 Computational Approach: Density Functional Theory (DFT)

Modern computational chemistry allows for the accurate calculation of molecular properties by solving approximations of the Schrödinger equation.[9] Density Functional Theory (DFT) is a powerful quantum mechanical method that determines the electronic structure and energy of a molecule based on its electron density, which is a function of only three spatial variables.[10][11] This is computationally more efficient than methods that calculate the full many-electron wavefunction. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange, often yielding highly accurate results for a broad range of organic molecules.[10]

The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is critical for obtaining accurate results.[12][13] For molecules containing electronegative halogens, a Pople-style basis set like 6-311+G(d,p) is recommended. This triple-zeta basis set provides flexibility for the valence electrons, while the + indicates the addition of diffuse functions to better describe lone pairs and anions, and the (d,p) indicates the addition of polarization functions to allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[14]

2.2 Analytical Framework: Quantum Theory of Atoms in Molecules (QTAIM)

Once the electron density (ρ(r)) is calculated via DFT, it must be interpreted. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density to define atoms and the bonds between them.[15][16] QTAIM analyzes the topology of the electron density, identifying critical points where the gradient of the density is zero. Of particular importance are Bond Critical Points (BCPs), which are saddle points in the density located along the path of maximum electron density between two bonded nuclei.

Analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provides profound insight into the nature of the chemical bond.[15][17]

-

High ρ(r) indicates a significant accumulation of charge, typical of covalent bonds.

-

The sign of the Laplacian (∇²ρ(r)) distinguishes bond types:

-

∇²ρ(r) < 0: Charge is concentrated and shared between the nuclei, characteristic of a covalent interaction.

-

∇²ρ(r) > 0: Charge is depleted at the BCP and concentrated in the atomic basins, characteristic of a closed-shell interaction (e.g., ionic bonds, van der Waals interactions).

-

2.3 Experimental Validation: High-Resolution X-ray Diffraction (XRD)

While DFT provides a highly accurate gas-phase model, experimental validation is the ultimate arbiter. High-resolution single-crystal X-ray diffraction is the primary experimental technique for determining the electron density distribution in a molecule.[18][19][20] By measuring the diffraction pattern of X-rays scattered by a crystal, one can reconstruct the three-dimensional electron density map of the molecule as it exists in the solid state. Advanced techniques like multipole modeling are then used to refine this density to accurately describe bonding features and atomic charges.[21]

In Silico Analysis: A Step-by-Step Computational Protocol

This section details a self-validating protocol for the computational analysis of 1,1-dichloro-3,3-dimethylbutane.

3.1 Protocol Steps

-

Initial Structure Generation: Construct the 3D structure of 1,1-dichloro-3,3-dimethylbutane using a molecular editor (e.g., Avogadro, ChemDraw).

-

Geometry Optimization:

-

Causality: Before calculating electron density, the molecule's geometry must be optimized to find its lowest energy conformation. Electron density is highly sensitive to internuclear distances.

-

Method: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set .

-

-

Vibrational Frequency Analysis:

-

Trustworthiness: To validate that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation must be performed.

-

Procedure: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311+G(d,p)). A true minimum will have zero imaginary frequencies.

-

-

Wavefunction and Electron Density Calculation:

-

Procedure: Using the optimized geometry, perform a single-point energy calculation to generate a high-quality wavefunction file (e.g., .wfx or .wfn). This file contains the necessary information for the subsequent QTAIM analysis.

-

-

QTAIM Topological Analysis:

-

Procedure: Use a specialized program (e.g., AIMAll, Multiwfn) to analyze the generated wavefunction file.

-

Analysis: Locate all bond critical points (BCPs). For each BCP, calculate key properties such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the bond ellipticity.

-

-

Electrostatic Potential (ESP) Mapping:

-

Procedure: Generate a map of the electrostatic potential and project it onto the molecule's electron density surface (isovalue of ~0.002 a.u.).

-

Analysis: The ESP map visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.

-

3.2 Computational Workflow Diagram

Caption: Computational workflow for electron density analysis.

Experimental Validation: High-Resolution XRD Protocol

While this guide focuses on the computational approach, this section outlines the necessary steps for experimental validation.

4.1 Protocol Steps

-

Crystal Growth: High-quality single crystals of 1,1-dichloro-3,3-dimethylbutane must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Procedure: A suitable single crystal is mounted on a diffractometer. To obtain high-resolution data suitable for electron density analysis, the crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Parameters: Data should be collected to a high resolution (sin(θ)/λ > 1.0 Å⁻¹).

-

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and determine the precise positions of all atoms.

-

Multipole Model Refinement:

-

Causality: The standard independent atom model (IAM) assumes spherical atoms, which is insufficient for describing the subtle features of electron density in covalent bonds. A multipole model, such as the Hansen-Coppens formalism, is required.[18][21]

-

Procedure: The electron density around each atom is described by a series of aspherical functions (multipoles). These parameters are refined against the high-resolution X-ray data to accurately model the electron density distribution, including bonding electrons and lone pairs.

-

-

Topological Analysis: The resulting experimental electron density can be analyzed using the same QTAIM methodology described in the computational section to find BCPs and quantify bond properties.

4.2 Experimental Workflow Diagram

Caption: Experimental workflow for electron density validation.

Analysis & Discussion: Interpreting the Electron Density Distribution

The combination of the electron-withdrawing dichloromethyl group and the electron-donating tert-butyl group creates a significant dipole and a highly polarized electronic structure.

5.1 Expected Geometric and Electronic Properties

The optimized geometry is expected to show distortions from ideal tetrahedral angles due to steric repulsion from the bulky tert-butyl group.[22] Key predicted data are summarized below.

| Parameter | Atom(s) | Expected Value | Rationale |

| Bond Length | C1-Cl | ~1.78 Å | Typical C-Cl single bond length. |

| Bond Length | C1-C2 | ~1.53 Å | Slightly shorter than a standard C-C bond due to the inductive effect of the Cl atoms. |

| Bond Length | C2-C3 | ~1.54 Å | Standard C-C single bond. |

| Bond Angle | Cl-C1-Cl | < 109.5° | Lone pair repulsion on Cl atoms will compress this angle. |

| Bond Angle | C1-C2-C3 | > 109.5° | Steric repulsion between the bulky groups may open this angle. |

| Atomic Charge | C1 | Highly Positive | Strong inductive withdrawal by two Cl atoms. |

| Atomic Charge | Cl | Negative | High electronegativity. |

| Atomic Charge | C4 (tert-butyl C) | Slightly Positive | Inductive withdrawal through the alkyl chain. |

Table 1: Predicted geometric and electronic parameters for 1,1-dichloro-3,3-dimethylbutane.

5.2 QTAIM Analysis of Key Bonds

The topological analysis of the electron density at the bond critical points will reveal the quantitative nature of the intramolecular interactions.

| Bond | Predicted ρ(r) (a.u.) | Predicted ∇²ρ(r) (a.u.) | Predicted Bond Type |

| C1-Cl | ~0.20 | > 0 | Polar Covalent |

| C1-C2 | ~0.25 | < 0 | Covalent |

| C3-C4 (tert-butyl) | ~0.26 | < 0 | Covalent |

Table 2: Predicted QTAIM parameters for key bonds.

The C1-Cl bond is expected to exhibit a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of charge at the BCP, which is characteristic of a highly polar covalent bond.[23] In contrast, the C-C bonds will show a negative Laplacian (∇²ρ(r) < 0), signifying shared covalent interactions.

5.3 Electrostatic Potential and Reactivity

The ESP map will provide a clear visual guide to the molecule's reactivity.

-

Negative Potential (Red): This region will be concentrated around the chlorine atoms, specifically at their lone pairs. These are the primary sites for interaction with electrophiles or for forming halogen bonds.

-

Positive Potential (Blue): A significant region of positive potential is expected around the C1 carbon and its attached hydrogen (the dichloromethyl proton) due to the strong electron withdrawal by the two chlorine atoms. This marks it as the most likely site for a nucleophilic attack. The hydrogens on the tert-butyl group will be significantly less positive.

5.4 Structure-Property Relationship Diagram

The interplay of the substituent effects dictates the final electron density distribution and thus the molecule's properties.

Caption: Relationship between structure, electronic effects, and reactivity.

Conclusion

This technical guide has detailed a robust, multi-faceted approach to characterizing the electron density distribution of 1,1-dichloro-3,3-dimethylbutane. By integrating Density Functional Theory for predictive modeling with the analytical power of the Quantum Theory of Atoms in Molecules, we can build a comprehensive picture of the molecule's electronic landscape. The strong electron-withdrawing nature of the dichloro group dominates the electronic properties, creating a highly polarized C1-Cl bond and rendering the C1 carbon significantly electrophilic. The bulky tert-butyl group primarily exerts steric influence while contributing a minor inductive effect. The described computational protocol, validated by the principles of high-resolution X-ray diffraction, provides a clear and reproducible framework for researchers to investigate this molecule and apply these techniques to other complex organic systems in drug discovery and materials science.

References

-

IUCr Journals. (n.d.). Experimental determination of spin-dependent electron density by joint refinement of X-ray and polarized neutron diffraction data. Retrieved from [Link]

-

Wikipedia. (2023). Atoms in molecules. Retrieved from [Link]

-

Wikipedia. (2023). Butyl group. Retrieved from [Link]

-

PubMed. (2012). Experimental determination of spin-dependent electron density by joint refinement of X-ray and polarized neutron diffraction data. Retrieved from [Link]

-

AIP Publishing. (2010). An experimental procedure for precise evaluation of electron density distribution of a nanostructured material by coherent x-ray. Retrieved from [Link]

-

ResearchGate. (n.d.). Density Functional Theory (DFT) Methods. Retrieved from [Link]

-

askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho. Retrieved from [Link]

-

American Crystallographic Association. (n.d.). QTAIM: quantum theory of atoms in molecules. Retrieved from [Link]

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

-

MDPI. (2021). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. Retrieved from [Link]

-

Vedantu. (2026). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Experimental and Theoretical Electron Density Analysis of Crystals. Retrieved from [Link]

-

MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) An experimental procedure for precise evaluation of electron density distribution of a nanostructured material by coherent x-ray diffraction microscopy. Retrieved from [Link]

-

MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Retrieved from [Link]

-

Chemistry World. (2019). Machine learning predicts electron densities with DFT accuracy. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dichloro-3,3-dimethylbutane. Retrieved from [Link]

-

ACS Publications. (2020). Analytical Model of Electron Density and Its Machine Learning Inference. Retrieved from [Link]

-

MDPI. (2023). Machine Learning Electron Density Prediction Using Weighted Smooth Overlap of Atomic Positions. Retrieved from [Link]

-

ACS Publications. (2011). Quantum Theory of Atoms in Molecules: Results for the SR-ZORA Hamiltonian. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from [Link]

-

ResearchGate. (2017). What basis should I select for calculation of halogen compounds?. Retrieved from [Link]

-

PubMed. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]

-

arXiv.org. (n.d.). The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Chlorine Substitution on Electron Spin Relaxation of a Trityl Radical. Retrieved from [Link]

-

ResearchGate. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link]

-

LookChem. (n.d.). 1,1-Dichloro-3,3-dimethylbutane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

-

PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,1-dichloro-3,3-dimethylbutane (C6H12Cl2). Retrieved from [Link]

-

WOU. (n.d.). Haloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.9: Computational Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]

-

MDPI. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Retrieved from [Link]

-

ACS Publications. (2022). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. Retrieved from [Link]

-

Beilstein-Institut. (2024). Search Results. Retrieved from [Link]

-

Kyoto University Research Information Repository. (n.d.). Hybrid density functional theory (DFT) study on electronic states of halogen-substituted organic-inorganic hybrid compounds: Al-NTCDA. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. Retrieved from [Link]

-

Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Unveiling the Potential of Haloalkenes as Electron Density Acceptors. Retrieved from [Link]

Sources

- 1. 1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,1-Dichloro-3,3-dimethylbutane|lookchem [lookchem.com]

- 4. eurochlor.org [eurochlor.org]

- 5. researchgate.net [researchgate.net]

- 6. Butyl group - Wikipedia [en.wikipedia.org]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]

- 8. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. New computational chemistry techniques accelerate the prediction of molecules and materials - MIT Department of Materials Science and Engineering [dmse.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. li.mit.edu [li.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 16. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.iucr.org [journals.iucr.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Experimental determination of spin-dependent electron density by joint refinement of X-ray and polarized neutron diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds [mdpi.com]

Solvation Dynamics and Applied Workflows of 1,1-Dichloro-3,3-dimethylbutane in Organic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach solvent selection not as a routine logistical step, but as a fundamental thermodynamic lever that dictates reaction kinetics and product yield. The solubility profile of 1,1-dichloro-3,3-dimethylbutane (CAS 6130-96-7)—a sterically hindered, geminal dihalide—is critical for its application in both small-molecule active pharmaceutical ingredient (API) synthesis and advanced colloidal nanomaterial fabrication. This whitepaper deconstructs the solvation thermodynamics of this compound, provides quantitative miscibility data, and outlines a self-validating experimental protocol for optimizing its use in organic workflows.

Physicochemical Profiling & Solvation Thermodynamics

To predict the behavior of 1,1-dichloro-3,3-dimethylbutane in a reaction matrix, we must first analyze its structural causality. The molecule features a massive hydrophobic tert-butyl group adjacent to a chlorinated ethyl chain. This structural dichotomy creates a highly lipophilic profile with a computed logP of approximately 3.7 and a molecular weight of 155.06 g/mol 1[1].

Because the dispersive forces from the aliphatic backbone overwhelmingly dominate the localized dipole of the C-Cl bonds, the compound is a neat liquid at room temperature (boiling point ~146–148 °C) 2[2]. It exhibits an extremely unfavorable aqueous solubility (log10WS ≈ -3.01) 3[3], rendering it practically immiscible with water but infinitely miscible with most organic solvents, including chloroform, benzene, and toluene 4[4].

Quantitative Solubility Data in Organic Solvents

The table below summarizes the solvation behavior of 1,1-dichloro-3,3-dimethylbutane across various solvent classes, providing the mechanistic rationale behind its miscibility.

| Solvent Class | Representative Solvents | Miscibility / Solubility | Mechanistic Rationale |

| Aqueous | Water, Aqueous Buffers | Immiscible | High hydrophobic bulk prevents the formation of a hydration shell. |

| Non-Polar Aromatic | Toluene, Benzene | Fully Miscible | Favorable dispersive interactions align with the aliphatic carbon backbone. |

| Chlorinated | Chloroform, DCM | Fully Miscible | Strong dipole-dipole alignment and structural homology with the C-Cl bonds. |

| Polar Aprotic | THF, DMF, DMSO | Highly Soluble | Inductive stabilization of the partially positive carbon centers; crucial for base-catalyzed elimination. |

Solvent-Driven Synthetic Workflows

The choice of solvent directly dictates the synthetic utility of 1,1-dichloro-3,3-dimethylbutane.

Pharmaceutical Intermediates: In drug development, this compound is the primary precursor for 3,3-dimethyl-1-butyne , a critical building block for the antifungal API terbinafine 4[4]. The synthesis requires a double dehydrohalogenation. By executing this reaction in a polar aprotic solvent (e.g., DMSO), we stabilize the transition state of the carbocation/carbanion intermediates, driving the anti-Markovnikov elimination forward 5[5].

Colloidal Nanocrystals: In materials science, 1,1-dichloro-3,3-dimethylbutane is utilized as a halogenated additive in the synthesis of lead sulfide (PbS) nanosheets. Injected into a high-temperature non-polar matrix (diphenyl ether and toluene), it modulates nanocrystal growth and electronic properties for photovoltaic applications 6[6].

Figure 1: Solvent-dependent synthetic workflows for 1,1-dichloro-3,3-dimethylbutane.

Self-Validating Experimental Protocol: Phase-Boundary Mapping & Elimination

To ensure high-yield dehydrohalogenation, we must prevent the reagent from sequestering into unreactive biphasic droplets. The following protocol is a self-validating system designed to empirically map the miscibility limit of 1,1-dichloro-3,3-dimethylbutane in a polar solvent before initiating catalysis.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation & Preparation

-

Action: Purge 50 mL of anhydrous DMSO with ultra-high-purity Argon for 30 minutes in a jacketed reactor at 25 °C.

-

Causality: Removing dissolved oxygen prevents oxidative side reactions (e.g., formation of unwanted aldehydes) during high-temperature base catalysis.

Step 2: Isothermal Titration & FBRM Monitoring

-

Action: Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor. Incrementally titrate neat 1,1-dichloro-3,3-dimethylbutane into the DMSO at a rate of 1 mL/min.

-

Causality: The FBRM probe provides real-time optical transmittance data. A sudden spike in chord counts indicates the exact miscibility limit (emulsion formation), establishing the thermodynamic boundary for a single-phase reaction.

Step 3: Chromatographic Partition Quantification (GC-FID)

-

Action: Extract a 100 µL aliquot from the organic phase, dilute in 1 mL of dichloromethane (DCM), and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

-

Causality: Validates the exact molar concentration of the substrate available for reaction, ensuring the system is not mass-transfer limited.

Step 4: Base-Catalyzed Elimination

-

Action: Once the optimal single-phase regime is confirmed, introduce 2.5 equivalents of pulverized potassium hydroxide (KOH) and elevate the reactor temperature to 80 °C.

-

Causality: The strong base drives the sequential dehydrohalogenation. The polar aprotic nature of DMSO leaves the hydroxide ion un-solvated and highly nucleophilic, accelerating the formation of the alkyne.

Step 5: Product Isolation via Fractional Distillation

-

Action: Monitor the disappearance of the dihalide peak via GC. Upon completion, isolate the product using fractional distillation.

-

Causality: Exploits the massive boiling point differential between the solvent (DMSO, 189 °C) and the volatile product (3,3-dimethyl-1-butyne, 37-38 °C) for high-purity recovery.

References

-

1,1-Dichloro-3,3-dimethylbutane | CID 80212 - PubChem , National Institutes of Health (NIH), 1

-

Chemical Properties of Butane, 1,1-dichloro-3,3-dimethyl- , Cheméo, 3

-

1,1-DICHLORO-3,3-DIMETHYLBUTANE Chemical Properties , Chemdad, 2

-

3,3-dimethyl-but-1-yne , ChemBK,4

-

Navigating the Synthesis of 3,3-Dimethyl-1-Butyne , Benchchem, 5

-

Photovoltaic effect in individual asymmetrically contacted lead sulfide nanosheets , Nanoscale (RSC Publishing), 6

Sources

- 1. 1,1-Dichloro-3,3-dimethylbutane | C6H12Cl2 | CID 80212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-DICHLORO-3,3-DIMETHYLBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Butane, 1,1-dichloro-3,3-dimethyl- (CAS 6130-96-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photovoltaic effect in individual asymmetrically contacted lead sulfide nanosheets - Nanoscale (RSC Publishing) DOI:10.1039/C4NR06957A [pubs.rsc.org]

Crystallographic Data and Mechanistic Activation of 1,1-Dichloro-3,3-dimethylbutane Derivatives

Executive Summary

The functionalization of geminal dihalides represents a significant frontier in synthetic organic chemistry and drug development. 1,1-dichloro-3,3-dimethylbutane (also known as neohexylidene dichloride) is a highly sterically hindered geminal dihalide. Because it is a liquid at standard temperature and pressure (melting point: −56 °C)[1], direct room-temperature single-crystal X-ray diffraction (XRD) of the neat compound is not feasible. Consequently, crystallographic data surrounding this molecule is derived exclusively from its solid-state organometallic activation intermediates and its cross-coupled derivatives.

This whitepaper provides an in-depth technical analysis of the crystallographic parameters of the transition-metal complexes required to activate 1,1-dichloro-3,3-dimethylbutane, the causality behind the radical-initiated cleavage of its C–Cl bonds, and a self-validating experimental protocol for generating its carbon-carbon coupled derivatives.

Crystallographic Profiling of Activation Intermediates

The extreme steric bulk of the tert-butyl group adjacent to the geminal dihalide center in 1,1-dichloro-3,3-dimethylbutane prevents standard SN2 -type oxidative addition by palladium or standard nickel catalysts. To bypass this, researchers utilize rigid, well-defined Ni(II) pincer complexes —specifically those bearing a bis(amino)amine (NN2) ligand—to activate the substrate via a single-electron transfer (SET) radical pathway[2].

The crystallographic structure of the active intermediate, [(MeNN2)Ni(Et)], provides critical insights into why this catalyst succeeds where others fail. The NN2 ligand forces the nickel center into a distorted square-planar geometry. This rigidity is the causal factor that prevents the complex from undergoing unwanted β -hydride elimination, stabilizing the alkyl-metal bond long enough to engage the 1,1-dichloro-3,3-dimethylbutane substrate[2].

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters of the [(MeNN2)Ni(Et)] intermediate, which serves as the structural prerequisite for the activation of 1,1-dichloro-3,3-dimethylbutane[2].

Table 1: X-ray Diffraction Parameters of the Ni(II) Activation Intermediate

| Structural Parameter | Value (Å / °) | Mechanistic Significance |

| Ni1–N2 (Central Amide) | 1.8907(17) Å | Short, strong covalent bond; stabilizes the high-valent Ni(III) transition states during radical rebound. |

| Ni1–N1 (Terminal Amine) | 1.970(2) Å | Dative coordination; provides lateral steric shielding against off-target nucleophilic attack. |

| Ni1–N3 (Terminal Amine) | 1.982(2) Å | Dative coordination; acts in tandem with N1 to maintain the rigid square-planar geometry. |

| Ni1–C17 (Alkyl Carbon) | 1.959(2) Å | The active Ni–C bond; highly stable against β -hydride elimination due to the constrained ligand bite angle. |

| N1–Ni1–N3 Angle | ~174° | Confirms the distorted square-planar geometry essential for single-electron transfer (SET) dynamics. |

Mechanistic Pathway & Radical Causality

The coupling of 1,1-dichloro-3,3-dimethylbutane with Grignard reagents (e.g., nBuMgCl ) catalyzed by the Ni(II) pincer complex is a highly selective process[2].

The Causality of the Radical Pathway: Why does the reaction proceed via a radical intermediate rather than concerted oxidative addition? The steric hindrance of the 3,3-dimethyl (neohexyl) moiety physically blocks the metal center from approaching the C–Cl σ∗ orbital. Instead, the electron-rich Ni(II) alkyl complex acts as a single-electron reductant. It transfers an electron to the C–Cl bond, inducing homolytic cleavage. This generates a transient α -chloroalkyl radical (•CH(Cl)(tBu)) which escapes the primary steric clash, only to rapidly rebound with the newly formed Ni(III) center. This inner-sphere radical rebound is followed by reductive elimination to yield the C–C coupled derivative[3].

Catalytic radical pathway for 1,1-dichloro-3,3-dimethylbutane activation via Ni(II) pincer complex.

Experimental Protocol: Synthesis & Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to verify the success of the radical pathway and the integrity of the crystallographic intermediate.

Phase 1: Catalyst Preparation and Validation

-

Ligation: React the lithiated MeNN2 ligand with Ni(dme)Cl2 in anhydrous tetrahydrofuran (THF) at room temperature for 2 hours.

-

Isolation: Remove the solvent under reduced pressure and extract the residue with dichloromethane. Crystallize the product by layering with hexanes.

-

Validation Checkpoint: Perform 1H NMR spectroscopy. The monomeric structure of the [(MeNN2)NiCl] precatalyst is confirmed by the presence of a single, sharp singlet for the diastereotopic methyl groups of the MeNN2 ligand. Causality: If multiple singlets are observed, the complex has dimerized, indicating moisture contamination or incomplete metalation.

Phase 2: Radical Cross-Coupling of 1,1-Dichloro-3,3-dimethylbutane

-

Substrate Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 1,1-dichloro-3,3-dimethylbutane and 5 mol% of the [(MeNN2)NiCl] precatalyst in 1.5 mL of anhydrous CH2Cl2 .

-

Grignard Introduction: Slowly add nBuMgCl (2.0 M solution in THF, 2.5 equivalents) dropwise over 15 minutes at 25 °C.

-

Causality of Dropwise Addition: The radical rebound mechanism (Step D to E in the diagram) is highly sensitive to the concentration of the alkylating agent. Rapid addition floods the system, leading to homocoupling of the Grignard reagent (forming octane) rather than cross-coupling with the geminal dihalide.

-

-

Reaction Monitoring: Allow the reaction to stir for 30 minutes. The color will shift from orange-red (Ni(II) alkyl) to dark green/brown, indicating the formation of the transient Ni(III) radical-rebound species.

-

Quenching & Validation: Quench the reaction with saturated aqueous NH4Cl . Extract with diethyl ether.

-

Final Validation Checkpoint: Analyze the organic layer via GC-MS. The self-validating metric for this protocol is the ratio of the cross-coupled derivative to the unreacted 1,1-dichloro-3,3-dimethylbutane. A successful SET pathway will yield >80% conversion within minutes, with minimal β -hydride elimination byproducts (e.g., alkenes)[2].

References

-

Csok, Z., Vechorkin, O., Harkins, S. B., Scopelliti, R., & Hu, X. (2008). Nickel Complexes of a Pincer NN2 Ligand: Multiple Carbon−Chloride Activation of CH2Cl2 and CHCl3 Leads to Selective Carbon−Carbon Bond Formation. Journal of the American Chemical Society, 130(26), 8156–8157.[Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80212, 1,1-Dichloro-3,3-dimethylbutane. PubChem.[Link]

Sources

Application Note: High-Purity Isolation of 1,1-dichloro-3,3-dimethylbutane via Fractional Distillation

Abstract

This application note provides a comprehensive, in-depth protocol for the purification of 1,1-dichloro-3,3-dimethylbutane by fractional distillation. As a key intermediate in various synthetic pathways, including the production of pharmaceuticals, ensuring the high purity of this chlorinated alkane is critical for downstream reaction efficiency and final product integrity. This guide is intended for researchers, chemists, and drug development professionals. It details the underlying principles, apparatus setup, a step-by-step experimental workflow, and methods for verifying purity. The causality behind experimental choices is explained to provide a robust, field-proven methodology.

Introduction and Rationale for Fractional Distillation

1,1-dichloro-3,3-dimethylbutane is a halogenated organic compound whose utility as a synthetic building block is contingent upon its purity. Common synthetic routes, such as the addition of tert-butyl chloride to vinyl chloride, can introduce a variety of impurities. These often include unreacted starting materials, isomeric byproducts (e.g., 1,2-dichloro-3,3-dimethylbutane or 2,2-dichloro-3,3-dimethylbutane), and products of elimination or over-chlorination reactions.

Fractional distillation is the purification method of choice when separating liquid components with close boiling points. The technique relies on establishing a series of vaporization-condensation equilibria within a specialized column. Each equilibrium cycle, or "theoretical plate," enriches the vapor phase with the more volatile component. By using a column with a large surface area, a high number of theoretical plates can be achieved, enabling efficient separation of compounds that cannot be resolved by simple distillation. Given the boiling point of 1,1-dichloro-3,3-dimethylbutane and the likely boiling points of its synthetic impurities (see Table 1), fractional distillation is the necessary and appropriate method to achieve high purity (>99%).

Table 1: Physical Properties of 1,1-dichloro-3,3-dimethylbutane and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Presence |

| 1,1-dichloro-3,3-dimethylbutane | C₆H₁₂Cl₂ | 155.07 | 146-148 [1] | Target Compound |

| 2,2-dichloro-3,3-dimethylbutane | C₆H₁₂Cl₂ | 155.07 | 135.7[2] | Isomeric byproduct |

| 1-chloro-3,3-dimethylbutane | C₆H₁₃Cl | 120.62 | 115[3] | Incomplete reaction product |

| 3,3-dimethyl-1-butene | C₆H₁₂ | 84.16 | 41[4][5][6][7] | Elimination byproduct |

| tert-Butyl chloride | C₄H₉Cl | 92.57 | 51-52[8][9][10] | Unreacted starting material |

| Vinyl chloride | C₂H₃Cl | 62.50 | -13.4[11][12][13][14][15] | Unreacted starting material (gas) |

Safety and Pre-Distillation Handling

2.1 Hazard Assessment 1,1-dichloro-3,3-dimethylbutane is a flammable liquid with a flash point of approximately 37°C and can cause skin and eye irritation. All handling must be performed in a certified chemical fume hood.

2.2 Personal Protective Equipment (PPE)

-

Flame-resistant lab coat

-

Chemical splash goggles

-

Nitrile gloves (or other chemically resistant gloves)

2.3 Pre-Distillation Sample Preparation Crude reaction mixtures may contain residual acidic catalysts or byproducts like HCl. These must be neutralized to prevent corrosion of the distillation apparatus and potential side reactions at high temperatures.

-

Transfer the crude 1,1-dichloro-3,3-dimethylbutane to a separatory funnel.

-

Wash the organic layer sequentially with:

-

A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acids. Vent the funnel frequently to release CO₂ gas.

-

Water to remove any remaining salts.

-

A saturated brine solution to aid in the separation of the aqueous and organic layers.

-

-

Drain the organic layer into a clean Erlenmeyer flask.

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter or decant the dried liquid to remove the drying agent before proceeding to distillation.

Fractional Distillation Apparatus and Setup

A standard fractional distillation apparatus is required. The key component that differentiates it from simple distillation is the fractionating column, which is placed between the distillation flask and the distillation head.

3.1 Essential Components:

-

Heating Source: A heating mantle connected to a variable power controller is essential for uniform and controlled heating.

-

Distillation Flask: A round-bottom flask of an appropriate size (should be 50-67% full with the liquid to be distilled).

-

Boiling Chips: Add 2-3 new boiling chips to the flask to ensure smooth boiling and prevent "bumping."

-

Fractionating Column: A Vigreux column or a column packed with inert material like Raschig rings or metal sponge provides the necessary surface area for repeated vaporization-condensation cycles. The choice of packing depends on the required efficiency; for closely boiling impurities, a packed column is superior.

-

Distillation Head: Connects the column to the condenser and holds the thermometer.

-

Thermometer: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

-

Condenser: A Liebig or Allihn condenser with a constant flow of cold water (in at the bottom, out at the top).

-

Receiving Flask: A round-bottom flask or graduated cylinder to collect the purified distillate. It is advisable to have several flasks ready to collect different fractions.

-

Joints and Clamps: All ground-glass joints should be properly sealed (a very light application of vacuum grease may be used if necessary) and the entire apparatus must be securely clamped.

Detailed Experimental Protocol

-

Charging the Flask: Add the pre-treated, dried crude 1,1-dichloro-3,3-dimethylbutane and 2-3 boiling chips to the distillation flask.

-

Assembly: Assemble the fractional distillation apparatus as described in Section 3.0 within a fume hood. Ensure all connections are secure.

-

Cooling: Begin the flow of cold water through the condenser.

-

Heating and Equilibration:

-

Turn on the heating mantle and begin to gently heat the flask.

-

As the liquid begins to boil, you will observe a condensation ring rising slowly up the fractionating column.

-

Crucial Step: Adjust the heat so that the condensation ring rises slowly and uniformly. This allows the vapor-liquid equilibria to be established. A rapid heating rate will lead to poor separation.

-

-

Collecting the Fore-run:

-

The temperature at the distillation head will initially rise and stabilize at the boiling point of the most volatile impurity.

-

Collect this initial fraction, known as the "fore-run," in a separate receiving flask. This fraction will contain low-boiling impurities such as residual starting materials or elimination byproducts (e.g., 3,3-dimethyl-1-butene).

-